molecular formula C4H7NO2S B1683167 L-Thioproline CAS No. 34592-47-7

L-Thioproline

Cat. No.: B1683167
CAS No.: 34592-47-7
M. Wt: 133.17 g/mol
InChI Key: DZLNHFMRPBPULJ-VKHMYHEASA-N
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Description

L-Thioproline is an optically active version of thioproline having L-configuration. It has a role as a metabolite and a geroprotector .


Synthesis Analysis

This compound is synthesized by the reaction of formaldehyde and cysteine . It can also be formed in proteins by the reaction of cysteine residues with formaldehyde that is produced in cells during oxidative stress . In a study, it was found that thioproline is extensively misincorporated throughout the proteome in E. coli cells exposed to thioproline .


Molecular Structure Analysis

The molecular formula of this compound is C4H7NO2S . It consists of a 1,3-thiazolidine ring substituted with a carboxylic acid .


Chemical Reactions Analysis

Thioproline can serve as an antioxidant protecting cells from oxidative stress . It has been found that HeLa cells cultured in SPro-supplemented culture media are more tolerant of oxidative stress .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 133.17 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Plant Tissue Culture and Embryogenesis : L-Thioproline was used to isolate cell lines of Agrostis alba L. capable of initiating embryogenic callus from mature seed. A concentration of 1.0 mM was effective in selecting these embryogenic callus cell lines, suggesting its potential in plant tissue culture and embryogenesis (Shetty & Asano, 1991).

  • Cytotoxic Effects on Lymphocytes : A study investigating the effects of this compound on lymphocytes found that at low concentrations, it caused a slight increase in DNA synthesis in T-cells from healthy donors. However, at higher concentrations, a strong cytotoxic effect on both T and B cells was noted (Rozmysłowicz, 1991).

  • Aging and Immune System Enhancement : this compound supplementation in aged mice showed enhanced immune response. It significantly stimulated lymphoproliferative response and mobility of lymphocytes, suggesting its potential in modulating immune functions in aging (Fuente et al., 1998).

  • Impact on HeLa Cells : this compound reduced DNA synthesis in cultured HeLa cells by about 50% when added at the beginning of the G1 phase, indicating its potential influence on tumor cell growth (Cañero et al., 2006).

  • Effect on E. coli Growth and Protein Synthesis : this compound caused linear growth inhibition in E. coli within one generation, specifically inhibiting the rate and extent of prolyl-ribonucleic acid formation. This suggests its role in interfering with protein synthesis in bacteria (Unger & Demoss, 1966).

  • Macrophage Function in Premature Aging : Thioproline in diets stimulated phagocytic functions of peritoneal macrophages in mice, suggesting its role in enhancing immune functions, especially when they are depressed (Correa et al., 1999).

  • Proteomic Analysis in E. coli : Proteomic analysis of thioproline misincorporation in E. coli showed that it is extensively misincorporated throughout the proteome, affecting pathways related to amino acid and protein biosynthesis. This suggests a novel explanation of thioproline's antioxidative properties (Liu et al., 2020).

Future Directions

Despite being yet to determine the participation of individual factors to the observed increase of cell tolerance to oxidative stress, a study sheds light on the potential use of SPro as a dietary supplement for protecting humans from oxidative stress-associated degenerative human diseases .

Mechanism of Action

Target of Action

L-Thioproline, also known as thiazolidine-4-carboxylic acid, is a cyclic sulfur-containing analog of L-proline . It has been found to interact with Annexin A5 , a protein in humans that plays a role in the phospholipid binding process .

Mode of Action

It is known that the sulfur at the 4-position is critical for the utilization of this compound as a substrate . This suggests that the unique structure of this compound plays a significant role in its interaction with its targets .

Biochemical Pathways

This compound is involved in the metabolism of L-cysteine. The oxidation of this compound leads to L-cysteine formation in bacteria, plants, mammals, and protozoa . This conversion has been attributed to proline dehydrogenase and L-Δ1-pyrroline-5-carboxylate (P5C) reductase enzymes .

Pharmacokinetics

It is known that this compound is a small molecule, which typically allows for good absorption and distribution throughout the body .

Result of Action

The oxidation of this compound leads to the formation of L-cysteine . L-cysteine is an important amino acid that plays a role in protein synthesis, detoxification, and diverse metabolic functions. Therefore, the action of this compound can have significant molecular and cellular effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can serve as an efficient antioxidant protecting cells from oxidative stress . This suggests that the efficacy and stability of this compound can be influenced by the oxidative state of the environment .

Biochemical Analysis

Biochemical Properties

L-Thioproline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with pyrroline-5-carboxylate reductase, an enzyme involved in proline biosynthesis . This compound can act as a substrate for this enzyme, leading to the formation of L-cysteine. Additionally, this compound forms coordination complexes with metals such as cobalt, which can affect its biochemical behavior .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to protect human cells from oxidative stress by acting as an efficient antioxidant . This protective effect is particularly relevant in the context of degenerative diseases such as Alzheimer’s and Parkinson’s.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, influencing their function and stability. For instance, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, although its efficacy may decrease over time due to degradation . These temporal effects are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as antioxidant protection and modulation of metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including disruption of cellular function and induction of oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of proline and cysteine . It interacts with enzymes such as pyrroline-5-carboxylate reductase, which catalyzes the conversion of this compound to L-cysteine . This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical effects. Additionally, this compound can influence other metabolic pathways by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . These interactions can affect its localization and accumulation within different cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum . This localization is directed by targeting signals and post-translational modifications, which ensure that this compound reaches its functional destination . The subcellular localization of this compound is an important factor in its overall biochemical and cellular effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of L-Thioproline involves the conversion of L-Proline to L-Thioproline through the introduction of a thiol group.", "Starting Materials": [ "L-Proline", "Thiol reagent (e.g. thiourea, cysteine, or mercaptoethanol)", "Dehydrating agent (e.g. thionyl chloride or phosphorus pentoxide)", "Solvent (e.g. dichloromethane or ethanol)" ], "Reaction": [ "L-Proline is dissolved in a solvent and mixed with a thiol reagent in the presence of a dehydrating agent.", "The mixture is stirred at room temperature for several hours to allow the thiol group to react with the carboxylic acid group of L-Proline, forming a thioester intermediate.", "The thioester intermediate is then treated with a reducing agent (e.g. sodium borohydride or lithium aluminum hydride) to convert the thioester to L-Thioproline.", "The product is purified by column chromatography or recrystallization." ] }

34592-47-7

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

IUPAC Name

(4R)-1,3-thiazolidin-3-ium-4-carboxylate

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1

InChI Key

DZLNHFMRPBPULJ-VKHMYHEASA-N

Isomeric SMILES

C1[C@H]([NH2+]CS1)C(=O)[O-]

SMILES

C1C(NCS1)C(=O)O

Canonical SMILES

C1C([NH2+]CS1)C(=O)[O-]

Appearance

Solid powder

2756-91-4
34592-47-7
45521-09-3

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Timonacic;  LThiazolidine4carboxylic acid;  T4C.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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